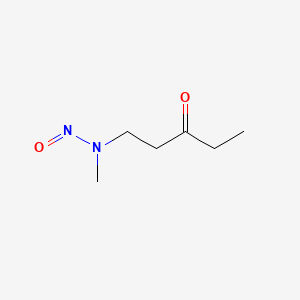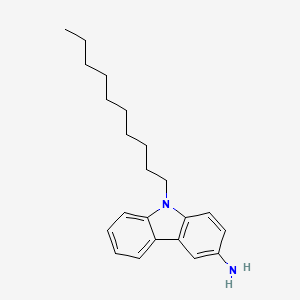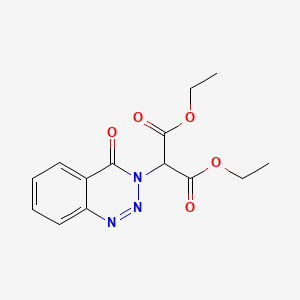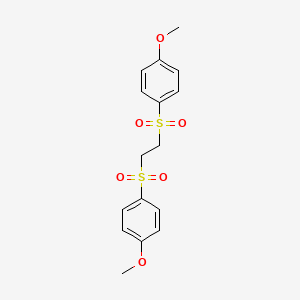![molecular formula C6H8F6O B14302353 1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane CAS No. 112009-42-4](/img/structure/B14302353.png)
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane is a fluorinated organic compound. Fluorinated compounds are known for their unique properties, such as high thermal stability, chemical resistance, and low surface energy. These properties make them valuable in various industrial and scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane typically involves the reaction of 1,2,3-trifluoropropanol with a suitable fluorinating agent under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding fluorinated ketones or acids.
Reduction: Reduction reactions can convert the compound into fluorinated alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can replace one or more fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Fluorinated ketones or acids.
Reduction: Fluorinated alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups.
Scientific Research Applications
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules, enhancing their stability and reactivity.
Biology: Employed in the study of enzyme mechanisms and protein interactions due to its unique fluorinated structure.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with improved bioavailability and metabolic stability.
Industry: Utilized in the production of specialty polymers, surfactants, and coatings due to its chemical resistance and low surface energy.
Mechanism of Action
The mechanism of action of 1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane involves its interaction with molecular targets through fluorine atoms. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon and other elements, influencing the compound’s reactivity and stability. The compound can interact with enzymes, proteins, and other biomolecules, affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
1,1,1-Trifluoro-2-propanol: A fluorinated alcohol with similar properties but different reactivity.
3-Bromo-1,1,1-trifluoro-2-propanol: A brominated analog with distinct chemical behavior.
Trifluoroacetone: A fluorinated ketone with different applications and reactivity.
Uniqueness
1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane is unique due to its specific fluorinated structure, which imparts distinct chemical and physical properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Properties
CAS No. |
112009-42-4 |
|---|---|
Molecular Formula |
C6H8F6O |
Molecular Weight |
210.12 g/mol |
IUPAC Name |
1,2,3-trifluoro-2-(1,2,3-trifluoropropan-2-yloxy)propane |
InChI |
InChI=1S/C6H8F6O/c7-1-5(11,2-8)13-6(12,3-9)4-10/h1-4H2 |
InChI Key |
MTQQUECJVZNORG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(CF)(OC(CF)(CF)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



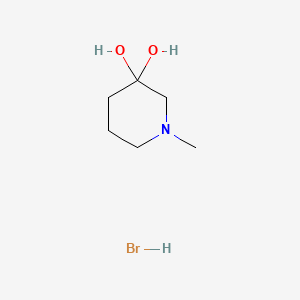

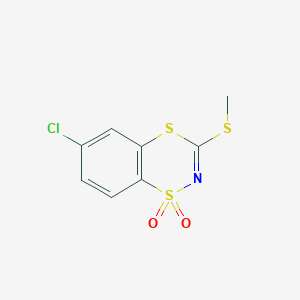

![tert-Butyl(dimethyl){[1-(trimethylsilyl)oct-7-en-1-yn-3-yl]oxy}silane](/img/structure/B14302307.png)
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
